2-(2,3-dimethylphenoxy)-N-[4-(4-fluorophenyl)-1,2,5-oxadiazol-3-yl]propanamide

Oxadiazole isomer Lipophilicity Drug-likeness

2-(2,3-Dimethylphenoxy)-N-[4-(4-fluorophenyl)-1,2,5-oxadiazol-3-yl]propanamide (C₁₉H₁₈FN₃O₃, MW 355.4 g/mol) is a synthetic screening compound characterized by a 1,2,5-oxadiazole (furazan) core 4-substituted with a 4-fluorophenyl group and N-linked via a propanamide bridge to a 2,3-dimethylphenoxy moiety. The furazan ring distinguishes it from the more commonly explored 1,2,4-oxadiazole isomers prevalent in cannabinoid CB2 and other medicinal chemistry programs.

Molecular Formula C19H18FN3O3
Molecular Weight 355.4 g/mol
Cat. No. B12209980
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2,3-dimethylphenoxy)-N-[4-(4-fluorophenyl)-1,2,5-oxadiazol-3-yl]propanamide
Molecular FormulaC19H18FN3O3
Molecular Weight355.4 g/mol
Structural Identifiers
SMILESCC1=C(C(=CC=C1)OC(C)C(=O)NC2=NON=C2C3=CC=C(C=C3)F)C
InChIInChI=1S/C19H18FN3O3/c1-11-5-4-6-16(12(11)2)25-13(3)19(24)21-18-17(22-26-23-18)14-7-9-15(20)10-8-14/h4-10,13H,1-3H3,(H,21,23,24)
InChIKeyZCXNRRXBCACFDZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(2,3-Dimethylphenoxy)-N-[4-(4-fluorophenyl)-1,2,5-oxadiazol-3-yl]propanamide: Structural and Physicochemical Baseline for Procurement Evaluation


2-(2,3-Dimethylphenoxy)-N-[4-(4-fluorophenyl)-1,2,5-oxadiazol-3-yl]propanamide (C₁₉H₁₈FN₃O₃, MW 355.4 g/mol) is a synthetic screening compound characterized by a 1,2,5-oxadiazole (furazan) core 4-substituted with a 4-fluorophenyl group and N-linked via a propanamide bridge to a 2,3-dimethylphenoxy moiety . The furazan ring distinguishes it from the more commonly explored 1,2,4-oxadiazole isomers prevalent in cannabinoid CB2 and other medicinal chemistry programs [1]. Commercially available from screening-compound libraries with documented purity and structural characterization, this compound occupies a distinct chemical space defined by its vicinal heteroatom arrangement and the unique electronic properties imparted by the clustered nitrogen-oxygen topology of the furazan ring system [1].

Why Oxadiazole Isomer Selection Is Non-Interchangeable: The Furazan Differentiation of 2-(2,3-Dimethylphenoxy)-N-[4-(4-fluorophenyl)-1,2,5-oxadiazol-3-yl]propanamide


Oxadiazole-containing compounds are not interchangeable across isomeric forms. Systematic comparisons of oxadiazole regioisomers have demonstrated that even subtle changes in heteroatom arrangement (1,2,4- vs. 1,3,4- vs. 1,2,5-oxadiazole) produce significant differences in lipophilicity, metabolic stability, hERG inhibition, and aqueous solubility [1]. The 1,2,5-oxadiazole (furazan) isomer in this target compound exhibits unique physical and electronic properties—including distinct lipophilicity, basicity, and dipole moment magnitude—relative to both 1,2,4- and 1,3,4-oxadiazole isomers [2]. These differences directly impact drug-likeness parameters, target binding geometry, and pharmacokinetic behavior. Consequently, substituting this furazan-containing compound with a 1,2,4- or 1,3,4-oxadiazole analog cannot be assumed to preserve pharmacological or physicochemical profiles, necessitating compound-specific evaluation for any screening or procurement decision.

Quantitative Comparative Evidence for 2-(2,3-Dimethylphenoxy)-N-[4-(4-fluorophenyl)-1,2,5-oxadiazol-3-yl]propanamide Against Closest Structural Analogs


Oxadiazole Isomer Differentiation: 1,2,5-Oxadiazole (Furazan) vs. 1,2,4-Oxadiazole Core Determines Lipophilicity and Electronic Profile

The target compound features a 1,2,5-oxadiazole (furazan) core, whereas its closest structural isomer—2-(2,3-dimethylphenoxy)-N-[5-(4-fluorophenyl)-1,2,4-oxadiazol-3-yl]propanamide (ChemDiv D646-0021)—contains a 1,2,4-oxadiazole ring . The predicted lipophilicity of the furazan compound is XLogP3 = 3.9 , representing a reduction of approximately 0.78 log units compared to the 1,2,4-oxadiazole isomer (logP = 4.6783) . According to the comprehensive review by Mancini et al., 1,2,5-oxadiazoles possess unique physical and electronic properties relative to the 1,2,4- and 1,3,4-isomers, with quantifiable differences in lipophilicity, basicity, and dipole moment magnitude [1]. Furazans are described as highly inductive, comparable to a trifluoromethyl or tetrazolyl group in electron-withdrawing capacity [1].

Oxadiazole isomer Lipophilicity Drug-likeness Physicochemical property

Phenoxy Substituent Differentiation: 2,3-Dimethylphenoxy vs. 2-Fluorophenoxy Impacts Hydrogen Bonding and Steric Profile

The target compound bears a 2,3-dimethylphenoxy substituent, which is structurally distinct from the 2-fluorophenoxy group found in 2-(2-fluorophenoxy)-N-[4-(4-fluorophenyl)-1,2,5-oxadiazol-3-yl]propanamide (BenchChem B12216232) . The 2,3-dimethyl substitution introduces two electron-donating methyl groups (σₘ = -0.07 for m-CH₃; σₚ ≈ -0.17 for p-CH₃ relative to phenoxy oxygen), whereas the 2-fluoro substituent in the comparator exerts a strong electron-withdrawing inductive effect (σₘ = +0.34) [1]. These divergent electronic profiles are expected to modulate the electron density on the phenoxy oxygen, directly affecting hydrogen bond acceptor strength and ligand-protein interaction energetics. Additionally, the 2,3-dimethyl pattern presents a larger steric footprint (molar refractivity contribution: 2 × CH₃ ≈ 11.3 cm³/mol vs. F ≈ 0.92 cm³/mol) [1], which may differentially occupy hydrophobic sub-pockets in target binding sites.

Phenoxy substitution SAR Hydrogen bonding Steric effect

Class-Level Metabolic Stability Differentiation: Oxadiazole Isomer Identity Governs Metabolic Susceptibility Based on Systematic Isomer Comparisons

A systematic comparison of oxadiazole isomers published by Boström et al. (J. Med. Chem., 2012) demonstrated that different oxadiazole regioisomers exhibit significant differences in metabolic stability, hERG inhibition, and aqueous solubility [1]. The furazan review by Mancini et al. (J. Med. Chem., 2021) further establishes that 1,2,5-oxadiazoles possess unique physical and electronic properties—including distinct lipophilicity and dipole moment—relative to 1,2,4- and 1,3,4-isomers, which can impart different pharmacological behavior [2]. While no direct head-to-head metabolic stability data exists for the target compound versus its 1,2,4-oxadiazole isomer, the established principle that oxadiazole isomer identity is a determinant of metabolic stability provides a strong class-level expectation that the furazan-containing target compound will exhibit a metabolic profile distinct from its 1,2,4-oxadiazole counterparts [1][2]. The 1,3,4-oxadiazole isomers were shown to be favored for metabolic stability over 1,2,4-isomers [1]; the position of 1,2,5-oxadiazole (furazan) on this stability spectrum constitutes an experimentally addressable question of direct relevance to compound selection.

Metabolic stability Oxadiazole isomer Microsomal degradation hERG inhibition

Scaffold Novelty in Cannabinoid CB2 Ligand Space: 1,2,5-Oxadiazole (Furazan) as an Underexplored Pharmacophore vs. Established 1,2,4-Oxadiazole Series

Published CB2-selective N-aryl-oxadiazolyl-propionamide ligands, including the well-characterized series by Rühl et al. (2012), exclusively employ the 1,2,4-oxadiazole isomer [1]. Key disclosed compounds in this class include 6a (hCB2 Ki = 6.98 nM, hCB1 Ki > 10⁵ nM), 6d (hCB2 Ki = 12.5 nM), and 6e (hCB2 Ki = 4.27 nM), all of which incorporate the 1,2,4-oxadiazole regioisomer [1]. The target compound represents a structurally distinct chemotype within the same general N-aryl-oxadiazolyl-propionamide scaffold, wherein the 1,2,5-oxadiazole (furazan) replaces the 1,2,4-oxadiazole core. The Mancini et al. review emphasizes that 1,2,5-oxadiazoles are the least common oxadiazole isomer in medicinal chemistry, and their application remains underexplored relative to 1,2,4- and 1,3,4-oxadiazoles [2]. No furazan-containing N-aryl-oxadiazolyl-propionamide has been reported in the CB2 ligand literature to date, positioning the target compound as a novel contribution to this pharmacologically relevant chemical space.

Cannabinoid CB2 receptor Scaffold novelty 1,2,5-Oxadiazole Chemical space

Chloro-vs-Methyl Analogue Differentiation: Distinct Halogen and Alkyl Substitution Patterns on Phenoxy Ring Determine Physicochemical and Binding Profiles

A closely related analog, 2-(4-chloro-3-methylphenoxy)-N-[4-(4-fluorophenyl)-1,2,5-oxadiazol-3-yl]propanamide (EvitaChem EVT-15246284, ChemDiv D646-0016), differs from the target compound in the phenoxy substitution pattern: 4-chloro-3-methyl vs. 2,3-dimethyl . Chlorine substitution increases molecular weight (375.8 vs. 355.4 g/mol, ΔMW = +20.4 g/mol) and lipophilicity (Hansch π for Cl = +0.71 vs. H = 0.00 at the para position) compared to the target compound [1]. The target compound lacks halogen on the phenoxy ring, which may reduce halogen-specific interactions (halogen bonding, CYP450-mediated oxidative metabolism at the C4 position) and lower overall lipophilicity. The 2,3-dimethyl substitution in the target compound provides a steric and electronic profile distinct from the 4-chloro-3-methyl pattern, potentially affecting the conformational preference of the propanamide linker and the spatial orientation of the phenoxy group relative to the furazan core.

Halogen substitution Methyl substitution logP Molecular recognition

Furazan Core Electronic Properties: Inductive Strength Comparable to Trifluoromethyl Group Distinguishes 1,2,5- from 1,2,4-Oxadiazole Pharmacophores

The furazan ring in the target compound is described as highly inductive, with electron-withdrawing capacity comparable to a trifluoromethyl (-CF₃) or tetrazolyl group [1]. This strong inductive character is a consequence of the vicinal arrangement of the two nitrogen atoms and one oxygen atom in the 1,2,5-oxadiazole ring, which concentrates electronegative heteroatoms in close proximity—a topology not possible in the 1,2,4-oxadiazole isomer where heteroatoms are separated by carbon atoms [1]. This electronic distinction translates into differences in: (1) amide bond polarization (affecting hydrolytic stability of the propanamide linker), (2) the electron density of the 4-fluorophenyl substituent (modulating π-stacking interactions), and (3) the overall molecular dipole moment, which influences membrane permeability and off-target binding promiscuity [1][2].

Furazan Electron-withdrawing Inductive effect Bioisostere

Recommended Research and Screening Applications for 2-(2,3-Dimethylphenoxy)-N-[4-(4-fluorophenyl)-1,2,5-oxadiazol-3-yl]propanamide Based on Quantitative Differentiation Evidence


Furazan-Containing Focused Library Design for Cannabinoid CB2 or Related GPCR Screening Programs

The target compound's 1,2,5-oxadiazole (furazan) core represents an underexplored oxadiazole isomer in the N-aryl-oxadiazolyl-propionamide CB2 ligand class, where published series exclusively employ 1,2,4-oxadiazole [1]. Its documented lower lipophilicity (XLogP3 = 3.9 vs. logP = 4.68 for the 1,2,4-isomer) and distinct electronic inductive profile (comparable to -CF₃) [2] make it a rational inclusion in diversity-oriented screening libraries targeting CB2 or related class-A GPCRs where oxadiazole-containing chemotypes have demonstrated tractable SAR. Procurement is recommended for organizations seeking to expand CB2 chemical space beyond the well-characterized 1,2,4-oxadiazole series.

Physicochemical Property-Driven Lead Optimization: Prioritization for Solubility-Limited or CNS-Targeted Programs

With an XLogP3 of 3.9—approximately 0.78 log units lower than the matched 1,2,4-oxadiazole isomer —and lacking the lipophilicity-enhancing chlorine present in the 4-chloro-3-methylphenoxy analog (Δπ ≈ +0.71) , this compound is better suited for lead optimization programs where lower lipophilicity is a design criterion (e.g., CNS drug discovery, where optimal logP typically falls below 4). Its MW of 355.4 g/mol and single hydrogen bond donor (amide NH) are consistent with CNS drug-likeness parameters . Organizations prioritizing solubility and brain penetration potential may prefer this compound over its more lipophilic analogs.

Metabolic Stability Screening of Oxadiazole Isomer Series for Pharmacokinetic Triage

Systematic comparisons of oxadiazole regioisomers have established that isomer identity significantly impacts metabolic stability [3]. The furazan core's unique electronic properties and different metabolic degradation susceptibility relative to 1,2,4- and 1,3,4-oxadiazoles [2][3] justify its inclusion as a distinct isomer in metabolic stability screening cascades. Parallel evaluation of this compound alongside its 1,2,4-oxadiazole isomer (D646-0021) and 1,3,4-oxadiazole analogs can delineate isomer-specific metabolic liabilities and guide oxadiazole scaffold selection for lead series advancement.

Electron-Deficient Pharmacophore Design: Exploiting Furazan Inductive Strength in Target Engagement Studies

The furazan core's strong inductive electron-withdrawing capacity—comparable to a trifluoromethyl group [2]—provides a tool for modulating electron density in ligand-protein interactions without introducing additional halogen atoms. This is particularly relevant for targets where π-π stacking, charge-transfer interactions, or hydrogen bond donor/acceptor tuning at the heterocycle-protein interface influences binding affinity. The 2,3-dimethylphenoxy group (electron-donating) paired with the electron-deficient furazan-4-fluorophenyl system creates an intramolecular electronic dipole that may be exploited in rational design. Researchers investigating electronic effects on target binding may select this compound as a representative furazan-containing probe.

Quote Request

Request a Quote for 2-(2,3-dimethylphenoxy)-N-[4-(4-fluorophenyl)-1,2,5-oxadiazol-3-yl]propanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.